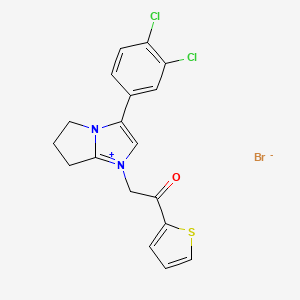
C18H15BrCl2N2OS
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Die Verbindung mit der Summenformel C18H15BrCl2N2OS ist ein komplexes organisches Molekül, das Brom-, Chlor-, Stickstoff-, Schwefel- und Sauerstoffatome enthält.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von C18H15BrCl2N2OS umfasst in der Regel mehrere Schritte, darunter Halogenierung, nucleophile Substitution und Kondensationsreaktionen. Der spezifische Syntheseweg kann je nach gewünschter Reinheit und Ausbeute des Endprodukts variieren. Häufig verwendete Reagenzien bei der Synthese sind Brom, Chlor und verschiedene organische Lösungsmittel .
Industrielle Produktionsverfahren
Die industrielle Produktion von This compound erfolgt häufig in großtechnischen chemischen Reaktoren unter optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Das Verfahren kann kontinuierliche Strömungsreaktoren, Hochtemperaturbedingungen und die Verwendung von Katalysatoren zur Beschleunigung der Reaktionsgeschwindigkeit umfassen .
Analyse Chemischer Reaktionen
Reaktionstypen
C18H15BrCl2N2OS: unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann mit starken Oxidationsmitteln oxidiert werden, was zur Bildung von Sulfoxiden oder Sulfonen führt.
Reduktion: Reduktionsreaktionen können die Verbindung in ihre entsprechenden Amine oder Thiole umwandeln.
Substitution: Nucleophile Substitutionsreaktionen können Halogenatome durch andere funktionelle Gruppen wie Hydroxyl- oder Aminogruppen ersetzen.
Häufige Reagenzien und Bedingungen
Häufig verwendete Reagenzien in diesen Reaktionen sind Wasserstoffperoxid zur Oxidation, Lithiumaluminiumhydrid zur Reduktion und Natriumhydroxid zur nucleophilen Substitution. Reaktionsbedingungen umfassen in der Regel kontrollierte Temperaturen und inerte Atmosphären, um unerwünschte Nebenreaktionen zu verhindern .
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation Sulfoxide oder Sulfone liefern, während die Reduktion Amine oder Thiole erzeugen kann .
Wissenschaftliche Forschungsanwendungen
C18H15BrCl2N2OS: findet breite Anwendung in der wissenschaftlichen Forschung, darunter:
Chemie: Die Verbindung wird als Reagenz in der organischen Synthese und als Baustein für komplexere Moleküle verwendet.
Biologie: Sie wird auf ihre potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle und krebshemmende Eigenschaften.
Medizin: Es wird geforscht, ob es als Therapeutikum für verschiedene Krankheiten eingesetzt werden kann.
Wirkmechanismus
Der Wirkungsmechanismus von C18H15BrCl2N2OS beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen und Signalwegen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität verändern, was zu verschiedenen biologischen Wirkungen führt. Beispielsweise kann es die Aktivität bestimmter Enzyme hemmen, die an der Zellproliferation beteiligt sind, was zu krebshemmenden Wirkungen führt .
Vergleich Mit ähnlichen Verbindungen
C18H15BrCl2N2OS: kann mit anderen ähnlichen Verbindungen verglichen werden, wie z. B.:
C18H15BrCl2N2O: Diese Verbindung fehlt das Schwefelatom und kann unterschiedliche chemische und biologische Eigenschaften haben.
C18H15BrCl2N2S: Diese Verbindung fehlt das Sauerstoffatom und kann eine andere Reaktivität und Anwendung aufweisen.
C18H15BrCl2N2OS2: Diese Verbindung enthält ein zusätzliches Schwefelatom, was ihre biologische Aktivität möglicherweise erhöht.
Die Einzigartigkeit von This compound liegt in seiner spezifischen Kombination von funktionellen Gruppen, die ihm unterschiedliche chemische und biologische Eigenschaften verleihen.
Eigenschaften
Molekularformel |
C18H15BrCl2N2OS |
|---|---|
Molekulargewicht |
458.2 g/mol |
IUPAC-Name |
2-[3-(3,4-dichlorophenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium-1-yl]-1-thiophen-2-ylethanone;bromide |
InChI |
InChI=1S/C18H15Cl2N2OS.BrH/c19-13-6-5-12(9-14(13)20)15-10-21(18-4-1-7-22(15)18)11-16(23)17-3-2-8-24-17;/h2-3,5-6,8-10H,1,4,7,11H2;1H/q+1;/p-1 |
InChI-Schlüssel |
WABRGAHVAUVJSR-UHFFFAOYSA-M |
Kanonische SMILES |
C1CC2=[N+](C=C(N2C1)C3=CC(=C(C=C3)Cl)Cl)CC(=O)C4=CC=CS4.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















